molecular formula C9H6ClN B1630350 3-Chloro-3-phenyl-acrylonitrile CAS No. 78583-84-3

3-Chloro-3-phenyl-acrylonitrile

Cat. No. B1630350
CAS RN: 78583-84-3
M. Wt: 163.6 g/mol
InChI Key: GVKYEBRJHLHHOE-TWGQIWQCSA-N
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Description

3-Chloro-3-phenyl-acrylonitrile is a chemical compound with the empirical formula C9H6ClN . It is a solid substance .


Synthesis Analysis

The synthesis of 3-Chloro-3-phenyl-acrylonitrile can be achieved through the Schotten-Baumann reaction . This reaction involves the use of 3-chloropropanoyl chloride or acrylic acid . The process can be performed in a continuous flow, which allows for a safe and on-demand synthesis of acrylamides with high yield .


Molecular Structure Analysis

The molecular structure of 3-Chloro-3-phenyl-acrylonitrile consists of a nitrile group (C≡N) attached to a carbon atom, which is also attached to a chlorine atom and a phenyl group . The molecular weight of this compound is 163.60 .


Physical And Chemical Properties Analysis

3-Chloro-3-phenyl-acrylonitrile is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Phenyl Acrylamide

  • Summary of the Application: 3-Chloro-3-phenyl-acrylonitrile is used in the synthesis of phenyl acrylamide, a valuable intermediate for organic synthesis and building blocks in many industrial areas, like polymer synthesis, fine chemicals, and pharmaceutics .
  • Methods of Application or Experimental Procedures: Two alternative synthesis routes for the preparation of N-phenyl acrylamide are presented, both based on the Schotten-Baumann reaction, one starting from 3-chloropropanoyl chloride and the other starting from acrylic acid .
  • Results or Outcomes: The development of an efficient and robust continuous flow process, allowing a safe and on-demand synthesis of acrylamides with high yield leads the way to a more sustainable chemistry .

Biological Potential of Indole Derivatives

  • Summary of the Application: 3-Chloro-3-phenyl-acrylonitrile is used in the synthesis of indole derivatives, which have shown significant biological potential .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The antitubercular result showed that chlorine derivatives were most active. Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (149) (MIC = 0.2 μg/mL) possessed potent growth inhibitory effect against H 37 Rv Mycobacterium tuberculosis .

Safety And Hazards

3-Chloro-3-phenyl-acrylonitrile is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

(Z)-3-chloro-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKYEBRJHLHHOE-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-phenyl-acrylonitrile

CAS RN

78583-84-3
Record name 78583-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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